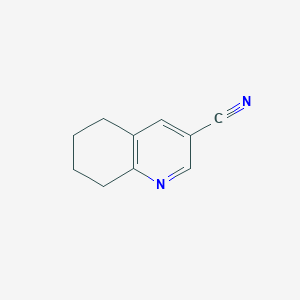

5,6,7,8-Tetrahydroquinoline-3-carbonitrile

Vue d'ensemble

Description

5,6,7,8-Tetrahydroquinoline-3-carbonitrile is an organic compound with the molecular formula C10H10N2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological and pharmaceutical activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5,6,7,8-Tetrahydroquinoline-3-carbonitrile can be synthesized via a one-pot three-component condensation reaction. This involves the reaction of 2,6-bis(substituted benzylidene)cyclohexanone, arylamines or substituted 2-aminothiazoles, and malononitrile in the presence of a basic catalyst such as bleaching earth clay (pH 12.5) in PEG-400 . This method is efficient, environmentally friendly, and provides good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be adapted for large-scale production. The use of recyclable catalysts and green solvents makes this method suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

5,6,7,8-Tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant biological activities .

Applications De Recherche Scientifique

5,6,7,8-Tetrahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparaison Avec Des Composés Similaires

Similar Compounds

5,6,7,8-Tetrahydroquinoxaline: Similar in structure but differs in the nitrogen atom placement.

5,6,7,8-Tetrahydroisoquinoline: Another related compound with a different ring structure.

Quinoline and Quinazoline Derivatives: These compounds share a similar core structure but have different functional groups and biological activities.

Uniqueness

5,6,7,8-Tetrahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry and drug development.

Propriétés

IUPAC Name |

5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYCBOPLSGUKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What are the common synthetic approaches to 5,6,7,8-Tetrahydroquinoline-3-carbonitrile derivatives?

A1: Several methods have been developed. One approach utilizes a one-pot, four-component reaction involving an aromatic aldehyde, cyclohexanone, malononitrile, and an amine in the presence of a basic ionic liquid like [bmim]OH. [, ] This method is notable for its efficiency and the formation of multiple bonds in a single step. Another method employs microwave-assisted synthesis, reacting cyclohexanone with arylidene malononitriles in the presence of sodium and the corresponding alcohol. [] This technique stands out for its speed and potential for producing novel 2-alkoxy derivatives.

Q2: What structural insights can be gained from spectroscopic data on 5,6,7,8-Tetrahydroquinoline-3-carbonitriles?

A2: Characterization typically involves IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. [] These techniques provide detailed information about functional groups, proton and carbon environments, and molecular weight, confirming the structure and purity of the synthesized compounds.

Q3: Have any crystal structures of this compound derivatives been reported, and what insights do they offer?

A3: Yes, crystallographic studies have been conducted on various derivatives. For example, structures of three homologues with increasing ring size, including a this compound derivative, revealed differences in molecular conformation and highlighted the role of C—H⋯N hydrogen bonds in their crystal packing. []

Q4: Has the this compound scaffold been explored for potential biological activity?

A4: Research suggests potential anti-inflammatory properties associated with this scaffold. Studies have shown that certain 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives exhibit in vivo anti-inflammatory activity by acting as prostaglandin inhibitors. [, ]

Q5: How does the structure of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives relate to their potential anti-inflammatory activity?

A5: Docking studies into the catalytic site of p38 mitogen-activated protein kinase (MAPK) have been used to understand structure-activity relationships. Derivatives with specific substitutions, like a 2-(pyridin-3-yl) group, showed promising binding energies, suggesting their potential as lead compounds for anti-inflammatory drug development. []

Q6: Beyond anti-inflammatory activity, have other biological targets been explored for this class of compounds?

A6: While anti-inflammatory activity represents a significant focus, researchers are also investigating their antifungal properties. [] Additionally, studies have explored the potential of specific derivatives, like those containing chalcogenamide groups, for weight management in animal models. []

Q7: What synthetic strategies are employed to introduce diversity into the this compound scaffold?

A7: Researchers utilize the reactivity of the 2-amino group in 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. Reactions with various reagents like DMF-DMA, carbon disulfide, urea, thiourea, formamide, formic acid, acetyl chloride, and isothiocyanates enable the synthesis of diverse derivatives. []

Q8: Have any studies investigated the use of catalysts in the synthesis of this compound derivatives?

A8: Yes, research has demonstrated the effectiveness of catalysts like bleaching earth clay (pH 12.5)/PEG-400 for synthesizing these compounds. [] This catalytic system allows for a more environmentally friendly approach and the potential for recycling. Another study employed a superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst. []

Q9: Has the cross-recyclization of other heterocyclic systems been explored as a route to 5,6,7,8-Tetrahydroquinoline-3-carbonitriles?

A9: Yes, studies have explored the cross-recyclization of 4-alkyl(aryl, hetaryl)-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with reagents like 4-(cyclohex-1-en-1-yl)-morpholine, alkyl halides, and cyclohexanone to yield this compound derivatives, specifically 4-alkyl(aryl, hetaryl)-2-thioxo-5,6,7,8-tetrahydroquinoline-3-carbonitriles. [, ]

Q10: Are there any reported applications of density functional theory (DFT) calculations in the study of 5,6,7,8-Tetrahydroquinoline-3-carbonitriles?

A10: Yes, DFT calculations have been employed to investigate the structural and electronic properties of quinoline and quinazoline derivatives, including 5,6,7,8-tetrahydroquinoline-3-carbonitriles. [] These calculations provide valuable insights into molecular geometries, electronic structures, and other physicochemical properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2411833.png)

![N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2411843.png)

![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2411848.png)

![(1H-indol-2-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411850.png)